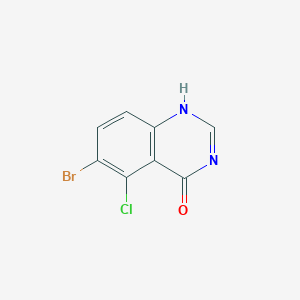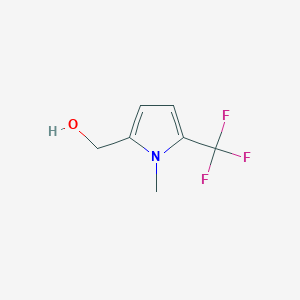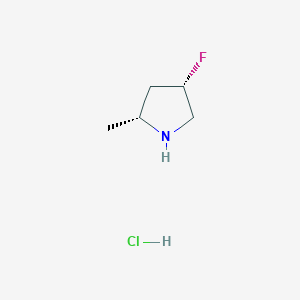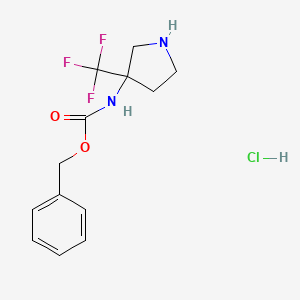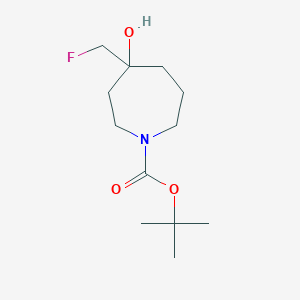
tert-Butyl 4-(fluoromethyl)-4-hydroxyazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(fluoromethyl)-4-hydroxyazepane-1-carboxylate is a synthetic organic compound that features a tert-butyl ester group, a fluoromethyl group, and a hydroxyazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis of tertiary butyl esters . The reaction conditions often include the use of boron trifluoride diethyl etherate as a catalyst .
Industrial Production Methods
Industrial production of tert-Butyl 4-(fluoromethyl)-4-hydroxyazepane-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can be particularly advantageous in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(fluoromethyl)-4-hydroxyazepane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ester group would yield an alcohol .
Scientific Research Applications
tert-Butyl 4-(fluoromethyl)-4-hydroxyazepane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 4-(fluoromethyl)-4-hydroxyazepane-1-carboxylate involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyazepane ring can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-hydroxyazepane-1-carboxylate: Lacks the fluoromethyl group, which may result in different reactivity and binding properties.
tert-Butyl 4-(chloromethyl)-4-hydroxyazepane-1-carboxylate: Contains a chloromethyl group instead of a fluoromethyl group, which can affect its chemical reactivity and biological activity.
tert-Butyl 4-(methyl)-4-hydroxyazepane-1-carboxylate: Lacks the halogen substituent, which can influence its overall properties
Uniqueness
tert-Butyl 4-(fluoromethyl)-4-hydroxyazepane-1-carboxylate is unique due to the presence of the fluoromethyl group, which can enhance its chemical stability and biological activity compared to similar compounds. The combination of the tert-butyl ester group and the hydroxyazepane ring further contributes to its distinct properties .
Properties
IUPAC Name |
tert-butyl 4-(fluoromethyl)-4-hydroxyazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22FNO3/c1-11(2,3)17-10(15)14-7-4-5-12(16,9-13)6-8-14/h16H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEURWRAVADVPTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)(CF)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3-[2-(2-tert-Butoxycarbonylamino-ethoxy)-ethoxy]-propionyl)-methyl-amino)-3-methyl-butyric acid](/img/structure/B8030069.png)
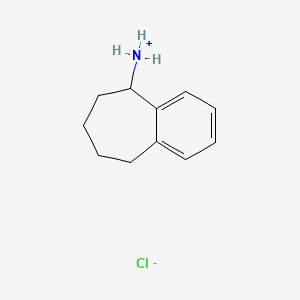
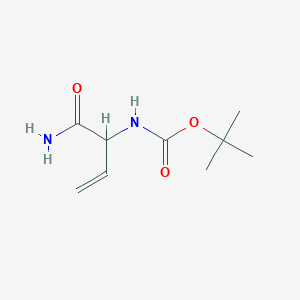
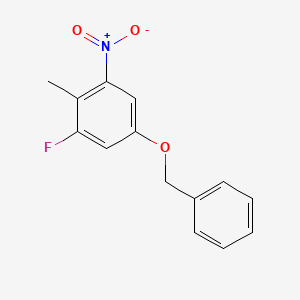
![[3-(4-phenylphenyl)phenyl]boronic acid](/img/structure/B8030091.png)
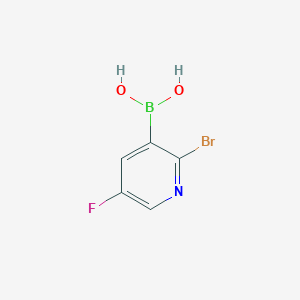
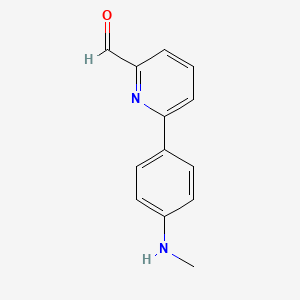
![Ethyl 2-ethoxy-1-((2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B8030104.png)
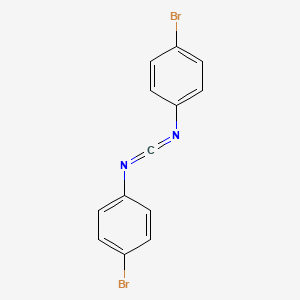
![1-(5,6-Dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-2-one](/img/structure/B8030114.png)
